molecular formula C11H10INO4 B4697702 (4-cyano-2-ethoxy-6-iodophenoxy)acetic acid

(4-cyano-2-ethoxy-6-iodophenoxy)acetic acid

Cat. No. B4697702
M. Wt: 347.11 g/mol
InChI Key: WZVMCHZHOFTNLZ-UHFFFAOYSA-N
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Description

(4-cyano-2-ethoxy-6-iodophenoxy)acetic acid, commonly known as CEIPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CEIPC has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of CEIPC is not fully understood. However, it has been proposed that CEIPC inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. By inhibiting NF-κB activation, CEIPC may reduce the production of inflammatory cytokines and chemokines. Additionally, CEIPC has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CEIPC has been found to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as induce apoptosis in cancer cells. Additionally, CEIPC has been found to exhibit antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of CEIPC is its potential as a drug candidate for the treatment of inflammatory diseases and cancer. However, there are also limitations to its use in lab experiments. CEIPC is a synthetic compound and may not be readily available for research purposes. Additionally, the exact mechanism of action of CEIPC is not fully understood, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for the research and development of CEIPC. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CEIPC and its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Finally, the development of CEIPC analogs may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Scientific Research Applications

CEIPC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. CEIPC has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, CEIPC has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

properties

IUPAC Name

2-(4-cyano-2-ethoxy-6-iodophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO4/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-4H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVMCHZHOFTNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)I)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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